Lissamine rhodamine B PEG3 azide

Description

Properties

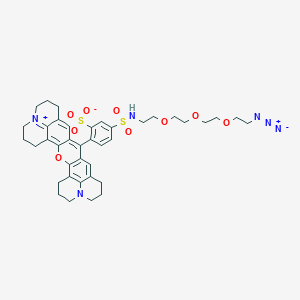

Molecular Formula |

C39H46N6O9S2 |

|---|---|

Molecular Weight |

807.0 g/mol |

IUPAC Name |

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

InChI |

InChI=1S/C39H46N6O9S2/c40-43-41-11-17-51-19-21-53-22-20-52-18-12-42-55(46,47)28-9-10-29(34(25-28)56(48,49)50)35-32-23-26-5-1-13-44-15-3-7-30(36(26)44)38(32)54-39-31-8-4-16-45-14-2-6-27(37(31)45)24-33(35)39/h9-10,23-25,42H,1-8,11-22H2 |

InChI Key |

VFNJFDPCTAAUHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCOCCOCCOCCN=[N+]=[N-])S(=O)(=O)[O-])CCC7 |

Origin of Product |

United States |

The Power of Three: Fluorophore, Linker, and Reactive Group

The effectiveness of probes like Lissamine rhodamine B PEG3 azide (B81097) lies in the synergistic function of its three main components: a fluorophore, a linker, and a reactive group. This modular design allows for the development of highly specific and versatile tools for biological investigation. bohrium.comresearchgate.net

Fluorophore-Linker-Reactive Group Conjugates in Advanced Chemical Biology

The Importance of the Peg Spacer

Precursor Synthesis and Azide Functionalization

The primary route to Lissamine rhodamine B PEG3 azide involves the use of a highly reactive sulfonyl chloride derivative of the parent dye. This precursor is then coupled to a bifunctional linker containing the PEG chain and the terminal azide group.

Synthesis from Lissamine Rhodamine B Sulfonyl Chloride Precursors

The synthesis of this compound originates from the commercially available precursor, Lissamine rhodamine B sulfonyl chloride (LRB-SC). This precursor serves as an amine-reactive form of the dye. The core of the synthesis is a nucleophilic substitution reaction where the primary amine of an amino-PEG3-azide molecule attacks the electrophilic sulfur atom of the sulfonyl chloride group on the rhodamine core.

This reaction forms a stable sulfonamide bond, covalently linking the rhodamine dye to the PEG-azide moiety. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.

The general reaction scheme is as follows: Lissamine Rhodamine B-SO₂Cl + H₂N-(CH₂CH₂O)₃-N₃ --(Base)--> Lissamine Rhodamine B-SO₂-NH-(CH₂CH₂O)₃-N₃ + HCl

The inclusion of the tri(ethylene glycol) (PEG3) spacer is crucial as it enhances the water solubility of the final fluorescent probe and extends the azide functional group away from the bulky rhodamine core. This spatial separation minimizes potential steric hindrance, allowing for more efficient reaction with alkyne-containing target molecules.

Regio-Isomer Analysis and Characterization in Synthesis

A key consideration in the synthesis of Lissamine rhodamine B derivatives is the presence of regio-isomers. The starting material, Lissamine rhodamine B sulfonyl chloride, is typically sold as a mixture of isomers where the sulfonyl chloride group can be located at different positions on the pendant phenyl ring of the xanthene core. The two primary isomers are the 4-sulfonyl chloride and the 2-sulfonyl chloride derivatives.

Consequently, the reaction of this isomeric mixture with amino-PEG3-azide results in a final product that is also a mixture of corresponding regio-isomers. For many applications, this isomeric mixture is used without separation as the spectral properties of the isomers are nearly identical, and their reactivity is comparable.

Characterization of these isomers can be challenging. However, techniques such as high-performance liquid chromatography (HPLC) can often resolve the different isomers, appearing as closely eluting peaks. The presence of these isomers does not typically affect the utility of the compound as a fluorescent labeling agent.

Spectroscopic and Analytical Validation of Synthetic Products

Following synthesis, a comprehensive analytical validation is essential to confirm the identity, purity, and integrity of the this compound product. This is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent structure of the synthesized molecule. Both ¹H NMR and ¹³C NMR spectra would be used for full structural elucidation.

In the ¹H NMR spectrum of this compound, characteristic signals would be expected to confirm the successful conjugation:

Aromatic Protons: A complex pattern of signals in the aromatic region (typically 6.0-8.5 ppm) corresponding to the protons on the xanthene core and the substituted phenyl ring.

Ethyl Group Protons: Quartets and triplets corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the four ethyl groups attached to the nitrogen atoms of the rhodamine core.

PEG Linker Protons: A series of characteristic signals in the range of 3.5-4.0 ppm, corresponding to the repeating ethylene oxide units (-OCH₂CH₂-) of the PEG3 spacer.

Sulfonamide Proton: A signal corresponding to the N-H proton of the newly formed sulfonamide bond.

The integration of these signals provides quantitative information about the relative number of protons in different parts of the molecule, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is employed to verify the elemental composition and molecular weight of the final product with high accuracy. For this compound, the expected molecular formula is C₃₅H₄₆N₆O₉S₂. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the molecular ion. The experimentally determined mass should match the theoretical calculated mass to within a few parts per million (ppm), providing unambiguous confirmation of the compound's identity.

| Attribute | Value |

|---|---|

| Molecular Formula | C₃₅H₄₆N₆O₉S₂ |

| Average Molecular Weight | 758.91 g/mol tenovapharma.com |

| Monoisotopic (Exact) Mass | 758.27712 Da (Calculated) |

UV-Visible Absorption Spectroscopy for Chromophore Integrity

UV-Visible absorption spectroscopy is used to confirm that the electronic structure of the rhodamine chromophore has remained intact throughout the synthetic process. The characteristic bright red-pink color of rhodamine dyes is due to a strong absorption band in the visible region of the electromagnetic spectrum. The integrity of the xanthene chromophore is essential for the compound's fluorescence.

The UV-Vis spectrum of this compound is expected to show a strong absorption maximum (λ_max) in the green-yellow region. Any significant deviation from this expected wavelength or a dramatic decrease in the molar extinction coefficient would indicate a modification or degradation of the chromophore.

| Parameter | Reported Wavelength (nm) | Solvent/Condition |

|---|---|---|

| Absorption Maximum (λ_max) | ~568 nm tenovapharma.com | Not specified |

| Absorption Maximum (λ_max) | 546 nm aatbio.com | General |

| Absorption Maximum (λ_max) | 561-567 nm thermofisher.com | CH₂Cl₂ |

| Emission Maximum (λ_em) | 567 nm aatbio.com | General |

The fluorescence emission spectrum of Lissamine rhodamine B lies between those of tetramethylrhodamines and X-rhodamines. tenovapharma.com The preservation of these spectral properties confirms that the synthetic modifications at the sulfonyl group have not adversely affected the fluorescent core of the molecule.

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is the primary technique used to characterize the photophysical properties of this compound. Rhodamine dyes are widely utilized as fluorescent probes due to their strong absorption coefficients, high fluorescence quantum yields, and excellent photostability in the visible region of the electromagnetic spectrum. rsc.org

The fluorescence emission spectrum of Lissamine rhodamine B is situated between those of tetramethylrhodamine and X-rhodamine dyes. tenovapharma.comtenovapharma.com This spectral positioning makes it compatible with common excitation sources, such as the 568 nm line of an Argon-Krypton mixed gas laser, which is frequently used in confocal laser-scanning microscopy. tenovapharma.comtenovapharma.com Specific measurements indicate an excitation wavelength of 555 nm and a fluorescence emission peak at 580 nm. medchemexpress.com Another source reports an excitation peak at 570 nm. aatbio.com

The introduction of the PEG3 azide moiety is designed to have a minimal impact on the core photophysical properties of the rhodamine B fluorophore. The primary role of these modifications is to enable covalent attachment to other molecules while maintaining the bright fluorescence of the dye. tenovapharma.com The photophysical properties of rhodamine B itself have been extensively studied, with time-resolved methods used to investigate the decay of its first excited singlet state and to measure the molar absorption coefficient for the Sn← S1 absorption process. rsc.org Such detailed photophysical investigations are crucial for understanding the performance of its derivatives in various applications. nih.gov

The table below summarizes the key photophysical properties of Lissamine rhodamine B.

| Property | Value |

| Excitation Wavelength (λex) | ~555-570 nm medchemexpress.comaatbio.com |

| Emission Wavelength (λem) | ~580 nm medchemexpress.com |

| Laser Excitation | 568 nm Ar-Kr Laser tenovapharma.comtenovapharma.com |

| Color | Red Fluorescent medchemexpress.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used bioorthogonal ligation that involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

The kinetics of the CuAAC reaction are a significant advantage, often proceeding to completion in a short timeframe under biocompatible conditions. While specific kinetic data for this compound is not extensively published in comparative studies, the underlying mechanism of the CuAAC reaction is well-understood to be highly efficient in aqueous buffers, such as phosphate-buffered saline (PBS), which are commonly used for biological applications. The efficiency of the reaction allows for the use of low concentrations of the labeling reagents, minimizing potential off-target effects. For instance, in the visualization of alkyne-containing probes in fixed macrophages, this compound has been successfully used to label its target molecules, demonstrating the reaction's efficacy in a cellular context. nih.govacs.orgresearchgate.net

The success of CuAAC for labeling biomolecules hinges on the careful optimization of the catalytic system to maximize labeling efficiency while preserving the integrity of the biological sample. The active catalyst is the Cu(I) ion, which is susceptible to oxidation in aqueous, aerobic environments. Therefore, the reaction setup typically includes a source of Cu(I) or a more stable Cu(II) salt in combination with a reducing agent.

A common catalyst used in conjunction with this compound for labeling in fixed cells is tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) . nih.govacs.orgresearchgate.net This complex provides a direct source of the required Cu(I) ions. To prevent the oxidation of Cu(I) and to chelate the copper ion, thereby increasing its bioavailability and reducing its cytotoxicity, a ligand is often included. While not explicitly detailed for every application of this compound, a common and highly effective ligand for CuAAC is Tris(benzyltriazolylmethyl)amine (TBTA) .

A typical set of optimized conditions for biomolecule labeling using CuAAC is presented in the table below. The precise concentrations and incubation times may require empirical optimization depending on the specific biomolecule and experimental context.

| Component | Typical Concentration/Reagent | Purpose |

| Alkyne-modified Biomolecule | Varies (e.g., 10 µM) | The target molecule to be labeled. |

| This compound | 1.5-2x molar excess over alkyne | The fluorescent azide probe. |

| Copper Source | Tetrakis(acetonitrile)copper(I) hexafluorophosphate or Copper(II) sulfate (B86663) (CuSO₄) | Provides the catalytic Cu(I) ions. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state. |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) ion and enhances reaction efficiency. |

| Solvent | Aqueous Buffer (e.g., PBS) with a co-solvent like DMSO | To dissolve the reagents and maintain biocompatible conditions. |

Control experiments are crucial to ensure that the observed fluorescence is a direct result of the specific click reaction. Incubations of the biological sample with this compound in the absence of the copper catalyst or with a vehicle control have shown no background fluorescence, confirming the high specificity of the CuAAC reaction. nih.govacs.orgresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a significant advancement in click chemistry as it obviates the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. This reaction relies on the intrinsic reactivity of a strained cyclooctyne (B158145) with an azide.

The elimination of the copper catalyst is the primary advantage of SPAAC, as copper ions can be toxic to cells and can interfere with biological processes. This feature makes SPAAC the preferred method for labeling biomolecules on the surface of or inside living cells. While the provided research primarily details the use of this compound in SPAAC for labeling purified antibodies or on functionalized beads, the underlying principle of SPAAC is its compatibility with live systems. nih.govacs.org The reaction proceeds readily at physiological temperature and pH without the need for any auxiliary reagents, making it a truly bioorthogonal tool.

The development of various cyclooctyne derivatives has been instrumental in the widespread adoption of SPAAC. These molecules are engineered to have significant ring strain, which is the driving force for the reaction with azides. One such cyclooctyne derivative used in conjunction with this compound is a bicyclononyne (BCN) derivative. nih.govacs.org

In one application, antibodies were first functionalized with an NHS ester of BCN (endo-BCN-PEG4-NHS ester), which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody. nih.gov The resulting BCN-labeled antibody can then be specifically tagged with this compound. This two-step process allows for the fluorescent labeling of antibodies for subsequent visualization or analysis. nih.govacs.org The successful labeling of antibodies with this compound via SPAAC was confirmed by SDS-PAGE analysis, where a fluorescent band corresponding to the labeled antibody was observed only in the sample that had undergone the click reaction. nih.gov

| Reaction Partner | Description | Application Example with this compound |

| Bicyclononyne (BCN) | A commonly used cyclooctyne with good reactivity and stability. | Labeling of BCN-functionalized antibodies for visualization. nih.govacs.org |

The reaction between the BCN-functionalized antibody and this compound was carried out under mild conditions (room temperature, overnight) in PBS with a small percentage of DMSO to ensure the solubility of the azide probe. nih.govacs.org This demonstrates the practical application of SPAAC for the specific modification of complex biomolecules.

Bioorthogonality and Selectivity in Complex Biological Matrices

A critical requirement for any bioorthogonal reaction is that it must proceed with high selectivity in a complex biological environment, without cross-reacting with the vast array of other functional groups present in biomolecules such as proteins, nucleic acids, and lipids. Both CuAAC and SPAAC, when used with this compound, have demonstrated a high degree of bioorthogonality.

The azide group itself is largely unreactive with naturally occurring functional groups in biological systems. The selectivity of the reaction is therefore dictated by the presence of its specific alkyne reaction partner. In the context of CuAAC, the reaction is further controlled by the presence of the copper catalyst. For SPAAC, the unique reactivity of the strained cyclooctyne ensures that the reaction is specific to the azide.

The use of this compound in labeling experiments within cell lysates and on the surface of functionalized polymer beads for immunoprecipitation highlights its selectivity. nih.govacs.org In these complex matrices, the azide specifically reacts with its intended alkyne partner, allowing for the precise attachment of the fluorescent label. As previously mentioned, control experiments that omit a key component of the click reaction (e.g., the copper catalyst or the alkyne-modified biomolecule) result in no non-specific labeling, underscoring the high bioorthogonality and selectivity of these click chemistry approaches with this compound. nih.govacs.orgresearchgate.net

Comparison of CuAAC and SPAAC for Specific Research Applications

The choice between CuAAC and SPAAC for labeling with this compound is dictated by the specific requirements of the research application, balancing the need for speed and efficiency against the constraints of biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Efficacy of Catalysis

CuAAC is renowned for its rapid reaction kinetics and high efficiency, making it a powerful tool for a wide range of bioconjugation applications. nih.gov The reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on a target molecule, forming a stable triazole linkage. biochempeg.com The small size of the azide and alkyne functional groups minimizes potential structural perturbation of the labeled biomolecule. nih.gov

This method is particularly advantageous for in vitro applications where speed is critical and the cellular environment is not a concern. For instance, in proteomics, the rapid and quantitative nature of CuAAC allows for the efficient labeling and subsequent identification of alkyne-modified proteins from complex cell lysates. nih.govnih.gov The reaction's robustness across a wide pH range and in various aqueous and organic solvents further enhances its versatility in these settings.

However, the foremost limitation of CuAAC is the cytotoxicity of the copper(I) catalyst. nih.govbiochempeg.com Copper ions can generate reactive oxygen species (ROS), which can damage cellular components and compromise cell viability, making it less suitable for long-term live-cell imaging or studies in living organisms. mdpi.com While the use of copper-chelating ligands can mitigate this toxicity to some extent, it remains a significant consideration for in vivo research. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatibility Advantage

SPAAC was developed as a copper-free alternative to CuAAC, addressing the issue of catalyst-induced cytotoxicity. biochempeg.com This reaction utilizes a strained cyclooctyne, which reacts with the azide of this compound without the need for a metal catalyst. biochempeg.com The absence of copper makes SPAAC highly biocompatible and the preferred method for labeling molecules in living cells and whole organisms. researchgate.net

SPAAC is the go-to method for applications such as in vivo imaging of glycans or tracking the dynamics of biomolecules in their native environment. mdpi.com The ability to perform the reaction in living systems without apparent toxicity opens the door to a wide array of studies on biological processes as they occur.

The primary trade-off for this enhanced biocompatibility is a slower reaction rate compared to CuAAC. mdpi.com Additionally, the cyclooctyne reagents used in SPAAC are bulkier than the simple alkynes of CuAAC, which can sometimes lead to steric hindrance or affect the solubility and biodistribution of the labeled molecule. There is also a potential for non-specific reactions, as some cyclooctynes can react with thiols present in proteins, though this is generally a much slower process than the reaction with azides. lumiprobe.com

Detailed Research Findings and Comparative Analysis

Conversely, for live-cell imaging applications, the benefits of SPAAC are clear. The ability to label cell surface glycans with an azido (B1232118) sugar and subsequently react it with a cyclooctyne-fluorophore conjugate like a derivative of this compound, without harming the cells, is a powerful technique that is not feasible with CuAAC.

The following interactive data tables summarize the key comparative aspects of CuAAC and SPAAC for applications involving this compound, based on established principles and findings from related studies.

Table 1: General Comparison of CuAAC and SPAAC for Labeling with this compound

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower (cytotoxic) | Higher (copper-free) |

| Reaction Rate | Faster | Slower |

| Primary Applications | In vitro labeling, proteomics, material science | Live-cell imaging, in vivo studies |

| Alkyne Partner | Terminal Alkyne (small) | Cyclooctyne (bulky) |

| Potential Issues | Copper toxicity, ROS generation | Slower kinetics, potential for off-target reactions with thiols |

Table 2: Application-Specific Suitability of CuAAC and SPAAC with this compound

| Research Application | Preferred Method | Justification |

| Labeling of purified proteins in vitro | CuAAC | Fast reaction kinetics lead to high labeling efficiency in a controlled environment. |

| Fluorescent labeling of cell lysates for proteomics | CuAAC | Rapid and robust labeling ensures comprehensive detection of alkyne-modified proteins. nih.govnih.gov |

| Live-cell imaging of surface glycans | SPAAC | Avoids copper-induced cytotoxicity, allowing for visualization in living systems. mdpi.com |

| In vivo tracking of labeled biomolecules in animal models | SPAAC | Biocompatibility is paramount for studies within a whole organism. researchgate.net |

| Synthesis of fluorescently labeled bioconjugates for material science | CuAAC | High reaction yield and efficiency are often the primary considerations. |

Advanced Applications in Biological and Materials Science Research

Bioconjugation Strategies and Molecular Labeling

Lissamine rhodamine B PEG3 azide (B81097) serves as an alkyne-reactive fluorescent probe, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." springernature.comnih.gov This highly efficient and specific reaction allows for the covalent attachment of the rhodamine dye to a wide array of biomolecules that have been functionalized with an alkyne group. The resulting triazole linkage is stable under diverse physiological conditions, ensuring the integrity of the fluorescent label during complex biological experiments. The fluorescence of Lissamine rhodamine B, with an excitation maximum around 555 nm and an emission maximum near 580 nm, is well-suited for many standard fluorescence microscopy and detection platforms. tenovapharma.com

Site-Specific Covalent Labeling of Proteins and Peptides

The ability to attach fluorescent labels to specific sites on proteins and peptides is crucial for understanding their function, localization, and dynamics. Lissamine rhodamine B PEG3 azide, in conjunction with methods for introducing alkyne functionalities into proteins, provides a powerful tool for achieving such site-specific labeling.

A sophisticated strategy for introducing bioorthogonal functional groups into proteins involves the metabolic incorporation of non-canonical amino acids. In this approach, cells are cultured in a medium where a natural amino acid, such as methionine, is replaced by an azide-bearing surrogate like azidohomoalanine (AHA). researchgate.netbiosynth.com Cellular machinery then incorporates AHA into newly synthesized proteins. While this method introduces azide groups, the converse strategy of incorporating an alkyne-bearing amino acid, such as homopropargylglycine (HPG), allows for subsequent labeling with an azide-functionalized dye like this compound. researchgate.netbiosynth.com This technique enables the visualization of proteome-wide protein synthesis patterns in cells and even whole organisms. researchgate.net

A key advantage of this method is the ability to target nascent proteins, providing a temporal window into protein expression and turnover. The subsequent labeling with this compound via CuAAC provides a robust and highly specific means of fluorescently tagging these newly synthesized proteins for downstream analysis, such as fluorescence microscopy or flow cytometry.

| Strategy | Description | Key Reagents | Application |

| Metabolic Labeling | Incorporation of a non-canonical amino acid with a bioorthogonal handle into proteins during synthesis. | Homopropargylglycine (HPG), this compound | Visualization and analysis of newly synthesized proteins. |

Chemoenzymatic methods offer another route to site-specific protein labeling by combining the specificity of enzymatic reactions with the versatility of chemical modifications. researchgate.netnih.gov Enzymes can be used to install a unique chemical handle, such as an alkyne, onto a target protein at a specific recognition site. For example, the E. coli lipoic acid ligase (LplA) can site-specifically attach a picolyl azide (pAz) derivative to a 13-amino-acid recognition sequence that has been genetically fused to the protein of interest. springernature.com Subsequently, an alkyne-functionalized probe can be attached via a chelation-assisted CuAAC reaction. springernature.com

Conversely, enzymes like transglutaminases can be employed to attach small molecule substrates containing an alkyne group to specific glutamine residues on a protein. nih.gov This alkyne-modified protein can then be readily conjugated with this compound. This approach has been successfully used to create a variety of protein conjugates, including those with polyethylene (B3416737) glycol (PEG), to enhance their therapeutic properties. nih.gov

| Enzyme | Substrate/Tag | Modification | Application |

| Lipoic Acid Ligase (LplA) | 13-aa recognition sequence (LAP) | Attachment of picolyl azide | Site-specific labeling of proteins on the cell surface or in purified form. springernature.com |

| Transglutaminase | Glutamine residues | Attachment of alkyne-containing small molecules | Site-specific PEGylation and functionalization of proteins. nih.gov |

Fluorescent Labeling of Nucleic Acids (DNA and RNA)

The fluorescent labeling of nucleic acids is fundamental to a wide range of molecular biology techniques, including DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. nih.gov Click chemistry, utilizing reagents like this compound, provides a powerful and versatile method for labeling DNA and RNA. lumiprobe.com

This is often achieved by incorporating nucleotides modified with a terminal alkyne group, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into DNA or RNA during synthesis. biosynth.com These alkyne-modified nucleic acids can then be covalently labeled with this compound through a CuAAC reaction. biosynth.com This method is highly efficient and offers a non-destructive way to label nucleic acids, preserving their hybridization capabilities. medical-supply.ie

| Nucleic Acid | Labeling Strategy | Key Reagents | Application |

| DNA | Metabolic incorporation of alkyne-modified nucleosides. | 5-ethynyl-2'-deoxyuridine (EdU), this compound | Cell proliferation assays, DNA visualization. biosynth.com |

| RNA | Enzymatic incorporation of azide-modified nucleotides at the 3' end. | 2'-azido-2'-deoxynucleoside triphosphates, alkyne-fluorophore | Single-molecule fluorescence studies of RNA. researchgate.net |

Conjugation to Lipids and Other Small Biological Molecules

The study of lipids and their interactions within cell membranes is greatly facilitated by the use of fluorescently labeled lipid analogs. Rhodamine-labeled lipids, such as those derived from dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE), have been instrumental in assays for membrane fusion and trafficking. nih.gov

This compound can be conjugated to alkyne-modified lipids or other small biological molecules to create fluorescent probes for studying their localization and dynamics in biological systems. The PEG3 spacer in the molecule can be particularly advantageous in these contexts, as it can help to position the fluorescent rhodamine moiety away from the lipid bilayer, minimizing potential quenching effects and interactions that could alter the behavior of the labeled molecule. A study on the interaction of a rhodamine B-labeled phosphatidylethanolamine (B1630911) with phosphatidylcholine bilayers highlights the importance of considering the probe's environment and potential for aggregation. nih.gov

Control of Degree of Substitution (DOS) in Biopolymer Conjugates

Controlling the DOS when using this compound can be achieved by carefully managing the reaction conditions. Key factors include:

Stoichiometry: Varying the molar ratio of the azide-functionalized dye to the alkyne-modified biopolymer is the most direct way to influence the DOS. Using a limiting amount of the dye will generally result in a lower DOS.

Reaction Time: Shorter reaction times can be used to limit the extent of labeling and achieve a lower DOS.

Concentration of Reactants: The concentration of both the biopolymer and the fluorescent dye can affect the reaction kinetics and, consequently, the DOS.

Systematic optimization of these parameters allows researchers to fine-tune the DOS to achieve the desired balance between signal intensity and potential quenching, thereby maximizing the utility of the this compound conjugate in their specific application.

Cellular and Subcellular Imaging Methodologies

The vibrant fluorescence of the lissamine rhodamine B moiety makes it an excellent candidate for a variety of cellular imaging techniques. The azide group provides a bioorthogonal handle for covalent attachment to alkyne-containing biomolecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC), often referred to as "click chemistry". nih.govtenovapharma.comnih.govthermofisher.com This highly specific and efficient reaction allows for the precise labeling of target molecules within the complex environment of a living cell, minimizing off-target effects. nih.govresearchgate.net

Confocal Laser Scanning Microscopy (CLSM) in Cellular Visualization

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens, effectively eliminating out-of-focus light. This compound is particularly well-suited for CLSM applications. tenovapharma.com The fluorescence emission spectrum of lissamine rhodamine B is well-separated from common green fluorophores, making it ideal for multi-color imaging experiments. tenovapharma.com Furthermore, it can be efficiently excited by the 568 nm laser line commonly found in many confocal microscopes. tenovapharma.com

Once an alkyne-modified biomolecule is introduced into cells and subsequently labeled with this compound, CLSM can be employed to visualize its distribution and dynamics with high spatial resolution. For instance, researchers have used rhodamine-azide probes in conjunction with CLSM to visualize the labeling of specific proteins within cells, confirming the successful conjugation and allowing for the study of protein localization. nih.gov The brightness and photostability of the rhodamine dye are critical for obtaining high-quality CLSM images, especially during time-lapse experiments that track cellular processes over extended periods.

Intracellular Localization Studies (e.g., Endoplasmic Reticulum, Golgi Apparatus, Mitochondria)

A key application of this compound is in determining the precise location of alkyne-tagged molecules within various subcellular compartments. The localization of the fluorescent signal is dictated by the trafficking and final destination of the alkyne-modified biomolecule of interest.

Mitochondria: The localization of probes within mitochondria is often driven by the organelle's negative membrane potential. nih.gov Derivatives of lissamine rhodamine B have been successfully used to target and image mitochondria. For example, a 64Cu-labeled lissamine rhodamine B derivative was shown to accumulate in the mitochondria of glioma cells, enabling their visualization via positron emission tomography (PET) and fluorescence microscopy. nih.gov This accumulation is dependent on the mitochondrial membrane potential, a key indicator of cellular health and function. nih.gov Another study demonstrated that certain lipophilic rhodamine dyes, when used at low concentrations, selectively stain the mitochondria of living cells. thermofisher.com

Endoplasmic Reticulum (ER) and Golgi Apparatus: While specific studies detailing the use of this compound for targeting the ER and Golgi are not prevalent, the principle of its application remains the same. The localization would be achieved by targeting an alkyne-modified molecule known to reside in these organelles. Various fluorescent probes have been designed to specifically target the ER and Golgi apparatus. thermofisher.comrsc.orgthermofisher.com For instance, fluorescently labeled ceramides (B1148491) are widely used to stain the Golgi complex due to their role in lipid metabolism and trafficking within this organelle. thermofisher.com Similarly, probes that bind to specific receptors prominent on the ER, such as the sulfonylurea receptors, have been developed for ER imaging. thermofisher.com By attaching an alkyne handle to molecules that naturally traffic to or reside in the ER or Golgi, subsequent labeling with this compound would allow for their visualization within these organelles. For example, a study on imaging reticulophagy (the selective autophagy of the ER) utilized a rhodol-based probe designed to target the ER. nih.gov

Application in Chemoproteomics for Protein-Ligand Interaction Profiling

Chemoproteomics is a field that employs chemical probes to study protein function and interactions within a cell's native environment. nih.gov this compound is a valuable tool in this area, particularly in a strategy known as activity-based protein profiling (ABPP). ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families, allowing for their identification and characterization. scripps.eduresearchgate.net

The general workflow for using this compound in chemoproteomics involves several key steps. First, cells or cell lysates are treated with a chemical probe containing an alkyne group and a reactive functional group that targets a specific set of proteins. nih.gov After the probe has covalently labeled its protein targets, the proteome is harvested and reacted with this compound via click chemistry. nih.govbiorxiv.org This attaches the bright rhodamine fluorophore to the probe-labeled proteins.

These fluorescently tagged proteins can then be visualized by in-gel fluorescence scanning after separation by SDS-PAGE. nih.govnih.gov This provides a profile of the labeled proteins, and changes in this profile upon treatment with a potential inhibitor can reveal the inhibitor's targets. For example, in a competitive profiling experiment, a decrease in the fluorescence intensity of a particular protein band would indicate that the inhibitor is binding to that protein and preventing its labeling by the alkyne probe. nih.govnih.gov This approach has been used to screen for covalent ligands for proteins like RNF114, where a loss of fluorescence from an iodoacetamide-rhodamine probe indicated successful binding of a test ligand. nih.gov

| Parameter | Description | Example Application | Reference |

| Probe Design | An alkyne-containing chemical probe with a reactive group targeting a specific protein class. | An alkyne-functionalized version of a known inhibitor to identify its cellular targets. | frontiersin.org |

| Labeling | Incubation of live cells or lysates with the alkyne probe to allow for covalent modification of target proteins. | Treatment of Jurkat cell proteomes with an alkyne-tagged SuTEx probe. | nih.gov |

| Detection | Click chemistry reaction with this compound to attach the fluorophore. | Conjugation of rhodamine-azide to visualize probe-labeled proteins. | nih.gov |

| Analysis | SDS-PAGE and in-gel fluorescence scanning to visualize the protein-labeling profile. | Identification of kinases labeled by electrophilic sulfonyl triazole probes. | nih.gov |

| Quantification | Densitometry to measure changes in fluorescence intensity, indicating protein-ligand binding. | Determining the IC50 of a covalent ligand for RNF114 by measuring the inhibition of IA-rhodamine binding. | nih.gov |

Development of Fluorescent Probes for Specific Biological Targets

The modular nature of this compound makes it a valuable building block for the creation of novel fluorescent probes. By synthetically connecting a molecule that specifically binds to a biological target (e.g., a specific enzyme, receptor, or nucleic acid sequence) to an alkyne group, a target-specific probe can be generated. Subsequent reaction with this compound yields a highly fluorescent probe that can report on the presence and location of the target.

This strategy allows for the conversion of a wide range of targeting molecules into fluorescent probes. For example, a ratiometric fluorescent probe for palladium ions was constructed by linking an indole (B1671886) moiety to a rhodamine B scaffold. rsc.org Similarly, by functionalizing a known drug molecule with an alkyne, and then reacting it with an azide-fluorophore, researchers can create a probe to visualize the drug's distribution and target engagement in cells. This approach has been applied in the development of probes for various targets, including the development of competitive aptamer-based assays. medchemexpress.com The primary advantage of this approach is that the targeting moiety and the fluorescent reporter can be independently optimized.

Functionalization of Research Surfaces and Nanomaterials

The ability to covalently attach this compound to surfaces and nanomaterials via its azide group has significant implications for materials science and the development of advanced diagnostic tools. This functionalization imparts fluorescence to the material, allowing for its visualization and tracking, and can also be used to create surfaces with specific protein-binding capabilities.

Immobilization on Surface Plasmon Resonance (SPR) Sensor Chips

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. nih.govspringernature.comnih.gov A typical SPR experiment involves immobilizing one interacting partner (the ligand) onto a sensor chip and flowing the other partner (the analyte) over the surface. youtube.com The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response. nih.gov

This compound can be used to create functionalized SPR sensor chips for the controlled immobilization of alkyne-containing biomolecules. The azide groups on the compound can be reacted with a suitable functional group on the sensor chip surface, presenting the rhodamine dye and potentially other functionalities for interaction studies. More commonly, a surface is first functionalized with an alkyne, and then an azide-containing ligand is immobilized via click chemistry. This provides a highly controlled and site-specific method for attaching ligands, which is a significant advantage over random chemical coupling methods like amine coupling that can lead to heterogeneous orientations and reduced activity of the immobilized molecule. nih.gov

The fluorescence of the lissamine rhodamine B can also serve as a quality control step, allowing for the confirmation of successful surface functionalization before proceeding with the SPR analysis. By quantifying the amount of ligand immobilized on the surface, researchers can more accurately interpret the subsequent analyte binding data. nih.gov

| Parameter | Description | Significance in SPR | Reference |

| Ligand | The molecule immobilized on the SPR sensor chip surface. | The stationary binding partner in the interaction analysis. | youtube.com |

| Analyte | The molecule in solution that is flowed over the sensor surface. | The mobile binding partner whose interaction with the ligand is measured. | youtube.com |

| Immobilization | The process of attaching the ligand to the sensor chip. | Controlled immobilization is crucial for obtaining reliable kinetic data. | nih.gov |

| Response Units (RU) | The unit of measurement in an SPR experiment, proportional to the mass bound to the surface. | Allows for the real-time monitoring of the binding event. | researchgate.net |

| Kinetic Data | Includes the association rate constant (ka) and the dissociation rate constant (kd). | Provides detailed information about the dynamics of the biomolecular interaction. | springernature.com |

Derivatization of Microbeads for Affinity Capture Applications

The functionalization of microbeads with fluorescent probes is a cornerstone of modern affinity capture techniques. This compound serves as an excellent reagent for this purpose, allowing for the creation of brightly fluorescent beads that can be used to capture and detect specific target molecules from complex mixtures. The azide group on the compound facilitates its covalent attachment to microbeads that have been surface-functionalized with alkyne groups. This "click" reaction is highly specific and efficient, ensuring stable and robust labeling. The incorporated rhodamine B dye allows for easy visualization and quantification of the beads throughout the experimental workflow.

Antifouling Polymer Coatings for Enhanced Specificity

A significant challenge in affinity-based assays is the non-specific binding of unwanted proteins and other biomolecules to the surface of microbeads, which can lead to high background signals and false-positive results. kit.edu To overcome this, microbeads are often coated with antifouling polymers that resist non-specific adsorption. nih.gov These materials are typically hydrophilic polymers that form a tightly bound hydration layer on the surface, acting as a physical and energetic barrier to prevent foulants from attaching. nih.govnih.gov

Poly(ethylene glycol) (PEG) is one of the most widely used and effective antifouling polymers. nih.gov The PEG3 linker inherent to the this compound molecule contributes to these antifouling properties. tenovapharma.com For enhanced performance, this is often combined with denser polymer coatings on the microbead itself. Research has shown that surfaces grafted with polymers like poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) exhibit remarkable protein-repellent abilities. kit.edu By derivatizing microbeads with such antifouling polymer coatings that also contain alkyne groups for "clicking" on this compound, researchers can create affinity capture tools with significantly enhanced specificity and an improved signal-to-noise ratio. kit.edu This strategy minimizes background noise while allowing for sensitive fluorescent detection of the captured target.

| Polymer Coating Strategy | Purpose | Expected Outcome |

| Surface Grafting with PHPMA or PEG | To create a hydrophilic, protein-repellent layer on the microbead. kit.edunih.gov | Reduction of non-specific binding of background proteins. |

| Incorporation of Alkyne Groups | To provide reactive sites for covalent attachment of the probe. kit.edu | Stable and specific conjugation of the fluorescent label. |

| Click Chemistry with this compound | To fluorescently label the microbeads for detection and tracking. tenovapharma.com | High-contrast visualization and quantification. |

Immunoprecipitation-Mass Spectrometry (IP-MS) Enhancements

Immunoprecipitation-mass spectrometry (IP-MS) is a powerful technique used to identify protein-protein interactions and protein complexes from within their natural cellular environment. nih.govnih.gov The method involves using an antibody to capture a specific protein of interest (the "bait"), along with any interacting partners, which are then identified by mass spectrometry. youtube.com The quality of the results is highly dependent on the specificity and efficiency of the antibody and the immunoprecipitation process. youtube.com

While this compound is not directly detected by the mass spectrometer, its use in preparing the affinity microbeads offers a significant enhancement to the IP-MS workflow. By conjugating the fluorescent dye to the antibody or protein A/G-coated beads, researchers can:

Verify and Quantify Bead Functionalization: Fluorescence provides a straightforward method to confirm that the bait antibody has been successfully and uniformly coupled to the microbeads before starting the immunoprecipitation.

Monitor the IP Process: The fluorescent beads can be easily visualized during the washing steps, helping to prevent accidental loss of the sample and ensuring efficient removal of non-specifically bound proteins.

Improve Assay Reproducibility: By enabling normalization based on the fluorescent signal of the beads, researchers can ensure that equivalent amounts of the affinity matrix are used across different experiments, leading to more reliable and quantifiable results.

This pre-assay quality control step helps to reduce variability and increases confidence in the final protein interaction data obtained from the mass spectrometer. youtube.com

Integration into Synthetic Polymer Vesicles and Lipid Nanoparticles for Research Delivery Systems

Synthetic polymer vesicles (polymersomes) and lipid nanoparticles (LNPs) are advanced nanocarriers used in research to encapsulate and deliver therapeutic agents, such as drugs and nucleic acids, to specific cells or tissues. nih.govnih.gov A critical aspect of developing these delivery systems is the ability to track their biodistribution, cellular uptake, and intracellular fate.

This compound provides a robust method for fluorescently tagging these nanocarriers. Its structure is well-suited for incorporation into both polymer- and lipid-based systems. biochempeg.comresearchgate.netbiochempeg.com

Lipid Nanoparticles (LNPs): The azide group can be "clicked" onto a lipid molecule that contains a terminal alkyne group (e.g., alkyne-functionalized DSPE). This fluorescently-labeled lipid can then be included in the formulation during LNP synthesis. biochempeg.comresearchgate.net The resulting fluorescent LNPs can be used to study their stability, circulation time, and cellular uptake using techniques like fluorescence microscopy. researchgate.nethelixbiotech.com The PEG component of the dye, along with PEGylated lipids in the LNP formulation, helps to shield the nanoparticles from the immune system, prolonging their circulation. nih.govhelixbiotech.com

Synthetic Polymer Vesicles (Polymersomes): Polymersomes are self-assembled from amphiphilic block copolymers, often containing PEG blocks. nih.gov this compound can be conjugated to the constituent polymers before or after vesicle formation, provided the polymers have a suitable reactive group. This allows for the creation of fluorescently traceable vesicles to investigate their membrane properties and delivery efficiency. nih.gov

| Nanocarrier System | Method of Integration | Research Application |

| Lipid Nanoparticles (LNPs) | Conjugation to a lipid anchor (e.g., DSPE-alkyne) and incorporation during formulation. biochempeg.comresearchgate.net | Tracking LNP biodistribution, cellular uptake, and endosomal escape. researchgate.net |

| Polymer Vesicles (Polymersomes) | Covalent attachment to the amphiphilic block copolymers used to form the vesicle. nih.gov | Studying vesicle stability, membrane permeability, and cargo release. nih.gov |

Development of High-Throughput Detection and Sensing Assays

The bright and stable fluorescence of rhodamine B makes it an ideal fluorophore for developing high-throughput assays for screening and diagnostics. nih.gov this compound acts as a versatile building block for creating custom probes for these assays.

Fluorescent Probe Design for Environmental or Biochemical Sensing

Many fluorescent sensors operate on an "off-on" switch mechanism, where their fluorescence is quenched in the absence of a target and is brightly restored upon binding. nih.govnih.gov Rhodamine dyes are frequently used in such probes, often employing a spirocyclic structure that disrupts the dye's conjugated π-system, rendering it colorless and non-fluorescent (the "off" state). nih.govresearchgate.net The binding of a specific analyte, such as a metal ion or a change in pH, triggers a conformational change that opens the spiro-ring, restoring the π-system and turning the fluorescence "on". nih.govnih.gov

This compound is an ideal starting point for constructing these sophisticated probes. The azide handle allows it to be easily conjugated via click chemistry to a wide range of "trigger" molecules designed to recognize specific targets. tenovapharma.comelsevierpure.com

Examples of Sensing Applications:

Biochemical Sensing: A probe for a specific enzyme could be designed where the trigger molecule is a substrate for that enzyme. Enzymatic cleavage would release the quencher, leading to a fluorescent signal.

Environmental Sensing: A trigger molecule that selectively binds to a heavy metal ion like mercury (Hg²⁺) or iron (Fe³⁺) could be attached to the rhodamine core. researchgate.netnih.gov Binding of the ion would activate the fluorescence, allowing for its detection in water samples. nih.gov

Antigen Detection: By conjugating the dye to an antibody fragment (e.g., a DARPin), a probe can be created that fluoresces upon binding to a specific antigen, enabling wash-free imaging of target cells. acs.org

Application in Fluorescence Anisotropy/Polarization (FA/FP) Assays

Fluorescence Anisotropy (FA), also known as Fluorescence Polarization (FP), is a powerful solution-based technique for studying molecular interactions in real-time. The principle is based on measuring the rotational speed of a fluorescent molecule. jascoinc.com

A small, fluorescently labeled molecule (like this compound conjugated to a ligand) tumbles rapidly in solution, resulting in low anisotropy.

When this fluorescent ligand binds to a much larger molecule (e.g., a protein receptor), its tumbling is significantly slowed down.

This decrease in rotational speed leads to a measurable increase in the fluorescence anisotropy. jascoinc.com

This principle is widely used in high-throughput screening (HTS) to identify compounds that can disrupt a known protein-ligand interaction. In a competitive assay format, a receptor is incubated with a fluorescent ligand derived from this compound. The addition of a non-fluorescent "hit" compound that competes for the same binding site will displace the fluorescent ligand, causing it to tumble freely again and leading to a decrease in anisotropy. This change signals a positive binding event. The technique is highly sensitive and amenable to automation, making it a valuable tool in drug discovery. nih.gov

| Assay Principle | Fluorescent Molecule State | Observed Anisotropy |

| Fluorescence Anisotropy (FA) | Small, free-tumbling fluorescent ligand. | Low |

| Fluorescent ligand bound to a large protein. | High | |

| Competitive FA Assay | Fluorescent ligand is displaced by a competitor drug. | High → Low |

Selective Detection of Protein Post-Translational Modifications (e.g., Thiocarboxylates)

Lissamine rhodamine B-based azide reagents have been developed for the sensitive and selective detection of protein post-translational modifications, particularly protein thiocarboxylates. nih.govnih.gov Protein thiocarboxylates are crucial intermediates in the biosynthesis of various natural products, including thiamin and cysteine. nih.govnih.gov The detection of these modifications is essential for understanding their roles in biological processes.

A fluorescent labeling method utilizing lissamine rhodamine B sulfonyl azide (LRSA) has been established to identify protein thiocarboxylates. nih.gov This method is noted for its simplicity, speed, and sensitivity. The reaction between LRSA and protein thiocarboxylates is selective and proceeds under mild conditions, resulting in stable, fluorescently labeled protein adducts that can be visualized using SDS-PAGE. nih.gov

Research has demonstrated the successful application of this labeling strategy. For instance, LRSA was used to detect a protein thiocarboxylate in the proteome of Pseudomonas stutzeri that is believed to be involved in the biosynthesis of the pyridine (B92270) dithiocarboxylic acid siderophore. nih.gov The detection limit of this method is greater than 10 pmoles, highlighting its sensitivity. nih.gov This approach has also been used to label purified ubiquitin thiocarboxylate with other azide-containing reagents, further suggesting the reaction's selectivity for proteomics studies. nih.gov

The core of this detection method is the specific reaction between the sulfonyl azide group of the lissamine rhodamine B derivative and the thiocarboxylate group on the protein. This forms a stable covalent bond, effectively tagging the modified protein with a fluorescent rhodamine dye. The PEG3 linker in this compound enhances the solubility of the reagent and reduces potential steric hindrance from the dye, which can be beneficial for labeling biological molecules. tenovapharma.com

Radiotracer Development for Preclinical Imaging Studies (e.g., Positron Emission Tomography)

Lissamine rhodamine B (LRB) derivatives have been investigated as promising candidates for the development of radiotracers for preclinical imaging, specifically for Positron Emission Tomography (PET). nih.govnih.gov The rationale behind this application lies in the significantly higher mitochondrial membrane potential observed in carcinoma cells compared to normal cells. nih.gov This elevated negative potential can drive the accumulation of organic cations, like LRB, within the mitochondria of tumor cells. nih.gov

Researchers have synthesized and evaluated LRB derivatives chelated with radioisotopes such as Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga) for imaging tumors in animal models. nih.govnih.gov

One such radiotracer, ⁶⁴Cu-labeled DOTA-LRB, was developed and tested in athymic nude mice with U87MG human glioma xenografts. nih.gov The study revealed that ⁶⁴Cu(DOTA-LRB) exhibited significant tumor uptake. nih.gov MicroPET imaging showed clear visualization of the glioma tumors as early as 30 minutes post-injection. nih.gov Cellular studies confirmed that the corresponding non-radioactive Cu(DOTA-LRB) localized in the mitochondria of U87MG glioma cells, supporting the proposed mechanism of action. nih.gov

Table 1: Tumor Uptake of ⁶⁴Cu(DOTA-LRB) in U87MG Glioma Xenografts

| Time Post-Injection (hours) | Tumor Uptake (%ID/g) |

|---|---|

| 0.5 | 6.54 ± 1.50 |

| 1 | 6.91 ± 1.26 |

| 2 | 5.68 ± 1.13 |

| 4 | 7.58 ± 1.96 |

| 24 | 5.14 ± 1.50 |

Data sourced from a study on athymic nude mice bearing U87MG human glioma xenografts. nih.gov

Another study focused on the synthesis and evaluation of ⁶⁸Ga-labeled LRB (⁶⁸Ga(DOTA-LRB)) for imaging MDA-MB-231 and MCF-7 human breast cancer xenografts in mice. nih.gov While the radiotracer was synthesized with high radiochemical purity (>95%) and was found to be stable, it did not lead to clear tumor visualization in these specific cancer models. nih.govnih.gov The uptake of ⁶⁸Ga(DOTA-LRB) was primarily observed in normal organs like the kidneys, heart, and liver, with excretion mainly through the kidneys. nih.govresearchgate.net The low tumor accumulation in these breast cancer cells was hypothesized to be related to the multidrug resistance (MDR) protein, for which LRB is a substrate. nih.gov This suggests that ⁶⁸Ga(DOTA-LRB) might be pumped out of these particular tumor cells, potentially making it a candidate for measuring MDR activity rather than for imaging MDR-positive tumors. nih.gov

Table 2: Comparative Tumor Uptake of Radiotracers in Breast Cancer Xenografts

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g) |

|---|---|---|

| ¹⁸F-FDG | MDA-MB-231 | 3.79 ± 0.57 |

| ¹⁸F-FDG | MCF-7 | 1.93 ± 0.48 |

| ⁶⁸Ga(DOTA-LRB) | MDA-MB-231 & MCF-7 | Not clearly visible |

Data from a comparative study in mice with MDA-MB-231 and MCF-7 tumor xenografts. nih.gov

These preclinical studies underscore the potential of Lissamine rhodamine B-based radiotracers in PET imaging, with promising results in certain cancer types like glioma. nih.gov However, factors such as multidrug resistance can influence their efficacy in other cancers. nih.govnih.gov

Photophysical and Spectroscopic Considerations in Research Design

Optimizing Fluorescence Emission and Excitation Parameters for Imaging

Lissamine rhodamine B is a red-fluorescent dye belonging to the xanthene class. researchgate.net Its fluorescence emission spectrum is situated between that of tetramethylrhodamines and X-rhodamines. aatbio.com For practical applications in fluorescence microscopy, particularly confocal laser-scanning microscopy, the 568 nm laser line of the Ar-Kr mixed gas laser is an effective excitation source for Lissamine rhodamine B derivatives. aatbio.com

Table 1: Spectroscopic Properties of Lissamine Rhodamine B

| Property | Wavelength (nm) | Source |

| Excitation Maximum | 555 | rsc.org |

| Emission Maximum | 580 | rsc.org |

| Excitation Peak | 570 | mdpi.com |

| Emission Peak | 570 | mdpi.com |

Note: These values are for the parent Lissamine rhodamine B dye and may vary for the PEG3 azide (B81097) derivative.

Influence of PEG Spacer Length on Fluorescent Conjugate Performance

A primary advantage of the PEG spacer is the mitigation of steric hindrance. aatbio.com When a fluorescent dye is directly conjugated to a biomolecule, its bulky structure can interfere with the natural biological interactions of that molecule, such as antibody-antigen binding or enzyme-substrate recognition. The flexible and hydrophilic PEG3 linker physically distances the fluorophore from the labeled biomolecule, thereby minimizing potential steric clashes and preserving the biological activity of the conjugate. nih.gov The ability to adjust the PEG chain length allows for precise spatial control, with longer PEG chains offering greater flexibility and a more pronounced reduction in steric hindrance, which is particularly important when labeling large biomolecules. nih.gov

Rhodamine dyes, including Lissamine rhodamine B, can exhibit hydrophobic characteristics, which may lead to aggregation and reduced solubility in aqueous buffers commonly used in biological experiments. researchgate.net The hydrophilic nature of the PEG spacer significantly improves the water solubility of the entire conjugate. nih.gov This enhanced aqueous solubility is beneficial for several reasons: it facilitates the handling and storage of the labeling reagent and the final conjugate, prevents non-specific binding and aggregation, and ensures a more homogeneous distribution of the probe in biological systems. Specifically, the Lissamine rhodamine B PEG3 azide conjugate is noted to have better solubility than the parent dye, carboxyrhodamine. aatbio.com

Analysis of Dye Aggregation Behavior in Different Media

Rhodamine dyes are known to self-associate and form aggregates, particularly at high concentrations in aqueous solutions. frontiersin.org This aggregation can significantly alter the photophysical properties of the dye, often leading to fluorescence quenching and shifts in the absorption spectrum. The formation of dimers and higher-order aggregates is a common phenomenon for rhodamine B. frontiersin.org The tendency to aggregate is influenced by factors such as dye concentration, solvent polarity, temperature, and ionic strength. frontiersin.org

Application in Advanced Fluorescence Techniques

The favorable photophysical properties of Lissamine rhodamine B make it a suitable candidate for a range of advanced fluorescence techniques that provide insights into molecular interactions and dynamics.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale and detecting molecular interactions. youtube.com It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. youtube.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. youtube.com

Rhodamine dyes are commonly employed as acceptor fluorophores in FRET pairs due to their strong absorption in the green-yellow region of the spectrum and their high fluorescence quantum yields. aatbio.com A classic and widely used FRET pair consists of fluorescein as the donor and rhodamine as the acceptor. aatbio.commdpi.com The emission spectrum of the donor must significantly overlap with the excitation spectrum of the acceptor for efficient FRET to occur.

Lissamine rhodamine B, with its absorption maximum around 555-570 nm, can serve as an excellent FRET acceptor for a variety of donor dyes that emit in the green spectral range, such as fluorescein or cyanine dyes like Cy3. The PEG3 spacer in this compound can play a role in optimizing FRET experiments. By providing a defined separation distance between the dye and its point of attachment, the linker can help in positioning the donor and acceptor at a distance that falls within the sensitive range of FRET (typically 1-10 nm). Furthermore, the flexibility of the PEG linker can allow for some rotational freedom of the dye, which can average out the orientation factor and lead to more reliable FRET measurements. The influence of the linker length and flexibility on FRET efficiency is an important consideration in the design of FRET-based biosensors. researchgate.net

Time-Resolved Fluorescence (TRF) Spectroscopy

Time-Resolved Fluorescence (TRF) spectroscopy measures the decay of fluorescence intensity over time after excitation by a pulse of light. This technique is highly sensitive to the fluorophore's local environment and is used to study molecular interactions, conformational changes, and binding events. The fluorescence lifetime (τ), the average time a molecule remains in its excited state before returning to the ground state, is the key parameter measured in TRF.

Lissamine rhodamine B is well-suited for TRF applications due to its distinct fluorescence lifetime, typically in the nanosecond range. ucsd.edubmglabtech.com Studies on Rhodamine B and its derivatives have shown that its lifetime can vary depending on factors such as solvent, temperature, viscosity, and concentration. nih.govarvojournals.org For instance, the lifetime of Rhodamine B in aqueous solution is approximately 1.68 ns, while in ethanol it can be around 2.7 ns. ucsd.edunih.gov This sensitivity allows researchers to probe changes in the microenvironment of a biomolecule labeled with this compound.

A significant advantage of using TRF is the ability to distinguish between different fluorophores even if their emission spectra overlap significantly. researchgate.net By measuring the distinct decay profiles, multiple biological targets can be monitored simultaneously. The nanosecond lifetime of Lissamine rhodamine B provides a clear temporal signature that can be resolved from background autofluorescence (which typically has a much shorter lifetime) and from other fluorescent probes with different lifetimes, enhancing the signal-to-noise ratio in complex biological samples. bmglabtech.com

| Parameter | Description | Relevance of Lissamine rhodamine B |

|---|---|---|

| Fluorescence Lifetime (τ) | The average time a fluorophore spends in the excited state. | Possesses a distinct nanosecond lifetime (~1.5-3.4 ns) that is sensitive to its local environment. researchgate.netnih.govarvojournals.org |

| Lifetime Sensitivity | Changes in lifetime can indicate molecular binding, conformational changes, or alterations in the local environment (e.g., viscosity, temperature). | The lifetime of Rhodamine B is known to be sensitive to viscosity and temperature, allowing for the study of these parameters in biological systems. arvojournals.org |

| Multiplexing Capability | Distinguishing multiple fluorophores based on their unique lifetimes, even with spectral overlap. | Its unique lifetime allows it to be distinguished from other dyes, enabling multi-parameter analysis. researchgate.net |

Fluorescence Recovery After Photobleaching (FRAP)

Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to measure the dynamics of fluorescently labeled molecules within a living cell or on a membrane. fluorofinder.comwikipedia.org The method involves irreversibly photobleaching the fluorophores in a specific region of interest (ROI) with a high-intensity laser pulse and then monitoring the recovery of fluorescence in that area over time as unbleached molecules diffuse into the ROI. teledynevisionsolutions.com The rate and extent of this recovery provide quantitative information about the mobility of the labeled molecules, such as their diffusion coefficient and the fraction of mobile versus immobile molecules. fluorofinder.com

The selection of a suitable fluorophore is critical for successful FRAP experiments. fluorofinder.com The dye must be bright enough to provide a good signal-to-noise ratio before bleaching and sufficiently photostable to withstand the initial imaging without significant bleaching, yet susceptible to bleaching by a high-intensity laser pulse. Rhodamine dyes, including Rhodamine B, are frequently used in FRAP studies due to their high fluorescence quantum yield and good photostability under normal imaging conditions. researchgate.netnih.gov

In a typical FRAP experiment using a biomolecule labeled with this compound, the rate of fluorescence recovery in the bleached spot is directly related to the diffusion speed of the labeled biomolecule. teledynevisionsolutions.com This allows researchers to study processes such as protein mobility in the cytoplasm or nucleus, the lateral diffusion of lipids and proteins within cell membranes, and the connectivity between different cellular compartments. wikipedia.org The bright fluorescence of Lissamine rhodamine B ensures that the recovery can be monitored with high sensitivity.

| Parameter Measured | Principle | Relevance of Lissamine rhodamine B |

|---|---|---|

| Diffusion Coefficient | The rate of fluorescence recovery is proportional to how quickly labeled molecules can move into the bleached area. | Rhodamine B has been used as a model dye to establish and validate FRAP analysis methods for determining diffusion coefficients. researchgate.netnih.gov |

| Mobile Fraction | The extent of fluorescence recovery indicates the percentage of molecules that are free to move. An incomplete recovery suggests an immobile fraction. | Its brightness allows for accurate quantification of the fluorescence intensity before and after bleaching to determine the mobile and immobile fractions. |

| Photostability | The fluorophore must resist photobleaching during pre-bleach and post-bleach imaging but be effectively bleached by a high-intensity laser. | Rhodamine dyes offer a good balance of photostability for imaging and susceptibility to targeted high-power bleaching. |

Fluorescence Activated Cell Sorting (FACS)

Fluorescence-Activated Cell Sorting (FACS) is a specialized type of flow cytometry that enables the separation of a heterogeneous mixture of cells into distinct populations based on their fluorescent characteristics. nih.gov Cells are hydrodynamically focused into a single stream and passed through one or more laser beams. The resulting fluorescence and scattered light are detected, and this information is used to apply an electrical charge to droplets containing single cells, which are then deflected into separate collection tubes. nih.gov

This compound is a valuable tool for FACS because its spectral properties are compatible with the excitation sources and detection channels found on most modern flow cytometers. The fluorophore's excitation maximum is around 560-570 nm, which is efficiently excited by the yellow-green (561 nm) laser that is a standard component of many sorters. aatbio.comfluorofinder.com Its emission, peaking around 580 nm, can be readily detected using standard filter sets (e.g., a 585/20 nm bandpass filter). aatbio.com

By using this compound to label specific cellular targets (e.g., cell surface proteins, intracellular structures, or incorporated metabolic precursors), researchers can physically isolate cells that express or contain the labeled molecule. This allows for the purification of rare cell populations for subsequent culture, genomic, proteomic, or functional analyses. The brightness and photostability of rhodamine dyes are advantageous in ensuring that the labeled cells generate a strong, detectable signal as they pass through the laser interrogation point. aatbio.com

| FACS Parameter | Description | Compatibility of Lissamine rhodamine B |

|---|---|---|

| Excitation Source | Lasers used to excite the fluorophores on labeled cells. | Excellent excitation by the common 561 nm yellow-green laser. aatbio.com |

| Emission Detection | Optical filters used to collect the emitted fluorescence. | Emission peak (~580 nm) is well-matched with standard filter sets (e.g., 585/42 nm). fluorofinder.com |

| Signal Brightness | The intensity of the fluorescence signal, which determines the ability to resolve positively labeled cells from background. | Rhodamine dyes are known for their high fluorescence intensity, aiding in clear population gating. |

| Multicolor Analysis | Using multiple fluorophores simultaneously to identify complex phenotypes. | Its emission spectrum allows it to be used alongside fluorophores in the blue, green, and far-red channels with appropriate spectral compensation. |

Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that analyzes fluctuations in fluorescence intensity within a tiny, fixed observation volume (typically on the femtoliter scale). nih.govichf.edu.pl These fluctuations are caused by individual fluorescent molecules diffusing into and out of the laser focus. By analyzing the temporal autocorrelation of these fluctuations, FCS can provide quantitative information on molecular concentration, diffusion coefficients, and intermolecular interactions at the single-molecule level. ichf.edu.pl

The success of FCS experiments is heavily dependent on the photophysical properties of the fluorescent probe. The ideal probe should have a high fluorescence quantum yield and absorption cross-section (leading to high brightness) and excellent photostability to maximize the number of photons detected per molecule before it photobleaches. nih.govaip.org Rhodamine dyes are widely used as standards and labels in FCS because they fulfill these criteria well. nih.govselleckchem.com They are photostable and bright, allowing for robust signal collection from individual molecules. aip.org

When a biomolecule is labeled with this compound, FCS can be used to determine its diffusion dynamics in solution or in live cells. The diffusion time, which is related to the diffusion coefficient, provides insights into the size and shape of the molecule or complex. Changes in the diffusion time upon interaction with other molecules can be used to study binding kinetics and stoichiometry. The high brightness of the Lissamine rhodamine B fluorophore is crucial for generating a sufficient signal from the low concentrations of molecules typically analyzed in FCS. nih.govnih.gov

| FCS Parameter | Information Obtained | Relevance of Lissamine rhodamine B |

|---|---|---|

| Diffusion Time (τD) | The average time a molecule resides in the confocal volume; related to the diffusion coefficient. | Provides data on the size, conformation, and mobility of the labeled biomolecule. Rhodamine dyes are standard calibrants for FCS diffusion measurements. aip.org |

| Number of Molecules (N) | The average number of fluorescent molecules in the observation volume, used to determine concentration. | Allows for precise concentration measurements, even at nanomolar and picomolar levels. |

| Molecular Brightness | The number of photons detected per molecule per second. | The high quantum yield of rhodamines ensures a strong signal per molecule, which is critical for sensitivity. aip.org |

| Photostability | Resistance to photodestruction under intense laser illumination. | Rhodamines exhibit good photostability, allowing for longer observation times and more accurate correlation analysis. nih.govnih.gov |

Future Directions and Emerging Research Frontiers

Design of Next-Generation Lissamine Rhodamine B PEG3 Azide (B81097) Analogs

The core structure of Lissamine rhodamine B is a prime target for chemical modification to generate next-generation probes with superior performance. Research efforts are focused on developing analogs with improved photostability, increased quantum yield, and fine-tuned spectral properties. One approach involves the synthesis of derivatives like Rhodamine Red-X, which incorporates a succinimidyl ester via an aminohexanoic acid sulfonamide spacer. nih.gov This modification improves conjugation efficiency and often increases the fluorescence yield of the resulting conjugate. nih.gov

Another avenue of research is the development of hydrophobic analogs. By replacing the carboxylate group on the rhodamine core with a methyl group, researchers have created probes with enhanced partitioning into non-aqueous environments, making them potent mitochondrial stains for in vivo imaging even at picomolar concentrations. nih.gov Future designs may focus on creating a portfolio of Lissamine rhodamine B analogs with a range of spectral properties, including near-infrared (NIR) emission, to facilitate multicolor imaging and deeper tissue penetration. researchgate.net

Table 1: Properties of Rhodamine Analogs

| Derivative Name | Key Modification | Improved Property | Reference |

| Rhodamine Red-X | Succinimidyl ester on an aliphatic spacer | Higher conjugation efficiency, increased fluorescence yield | nih.gov |

| HRB and HR101 | Carboxylate group replaced with a methyl group | Enhanced hydrophobicity, potent mitochondrial staining | nih.gov |

Development of Orthogonal Bioconjugation Chemistries

The azide group on Lissamine rhodamine B PEG3 azide is a versatile chemical reporter for bioorthogonal reactions. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient for labeling proteins in complex samples, its reliance on a cytotoxic copper catalyst limits its use in living cells. acs.orgwikipedia.org This has spurred the development of orthogonal, or mutually non-reactive, bioconjugation strategies.

Future research will continue to expand the toolkit of azide-reactive chemistries that are compatible with living systems. Key alternatives include:

Staudinger Ligation : This reaction occurs between an azide and a triarylphosphine. wikipedia.orgnih.gov It was one of the first bioorthogonal reactions developed and proceeds under physiological conditions without a metal catalyst. nih.gov However, it is often limited by slow reaction kinetics. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This "copper-free click chemistry" uses strained cyclooctynes that react readily with azides without the need for a catalyst. acs.orgwikipedia.org This method is effective for tagging azides on live cells. The development of new cyclooctynes with improved water solubility and faster kinetics is an active area of research. wikipedia.org

The ability to use multiple, independent bioorthogonal reactions simultaneously allows for the differential labeling of multiple biomolecules within the same biological system.

Expansion of Applications in Multi-Omics Research

Multi-omics research integrates data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive understanding of biological systems. nih.gov Fluorescent probes like this compound are poised to become critical tools in this field by enabling the visualization and quantification of specific molecules within these complex datasets.